molecular formula C7H12F3NO B15318270 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol

3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol

Cat. No.: B15318270
M. Wt: 183.17 g/mol
InChI Key: MLWSVBKECFTNPE-UHFFFAOYSA-N
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Description

3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol is a fluorinated pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a 3,3,3-trifluoropropyl substituent. This compound is of interest in medicinal chemistry due to the unique electronic and steric properties imparted by the trifluoromethyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . Pyrrolidine-based structures are widely utilized in drug discovery for their conformational rigidity and ability to interact with biological targets via hydrogen bonding (from the hydroxyl group) and hydrophobic interactions (from the fluorinated chain) .

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

3-(3,3,3-trifluoropropyl)pyrrolidin-3-ol

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)2-1-6(12)3-4-11-5-6/h11-12H,1-5H2

InChI Key

MLWSVBKECFTNPE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CCC(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 3,3,3-trifluoropropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product .

Industrial Production Methods: On an industrial scale, the production of 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(3,3,3-trifluoropropyl)pyrrolidin-3-one, while reduction may produce 3-(3,3,3-trifluoropropyl)pyrrolidine .

Scientific Research Applications

3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

3-(Propan-2-yl)pyrrolidin-3-ol hydrochloride

  • Structure : Features a pyrrolidin-3-ol core with an isopropyl substituent instead of the trifluoropropyl group.
  • Key Differences: The absence of fluorine reduces lipophilicity (logP ~0.5 lower than trifluoropropyl analog). Molecular weight: 183.21 g/mol (vs. ~209 g/mol for trifluoropropyl analog, estimated).
  • Applications: Used as a building block for non-fluorinated bioactive molecules .

3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol

  • Structure: Contains a fluorophenoxy methyl group attached to the pyrrolidine ring.
  • Higher polarity due to the ether linkage, leading to increased aqueous solubility. The single fluorine atom on the phenoxy group offers moderate electronegativity compared to the trifluoropropyl group’s strong electron-withdrawing effects.
  • Research Use : Explored in CNS-targeting compounds due to blood-brain barrier permeability .

2-(3,3,3-Trifluoropropyl)piperidine

  • Structure : A piperidine (6-membered ring) analog with a trifluoropropyl substituent.
  • Key Differences: Piperidine’s larger ring size increases conformational flexibility compared to pyrrolidine. Similar logP to 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol due to the trifluoropropyl group .

1-(3,3,3-Trifluoropropyl)piperazine Dihydrochloride

  • Structure : Piperazine ring with a trifluoropropyl group and dihydrochloride salt.
  • Key Differences :
    • Piperazine’s two nitrogen atoms increase basicity (pKa ~9.5) compared to pyrrolidin-3-ol (pKa ~8.2).
    • The dihydrochloride salt improves solubility in polar solvents.
    • Used in kinase inhibitors and GPCR modulators due to its dual hydrogen-bonding sites .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type logP (Predicted) Key Applications
3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol C₇H₁₂F₃NO ~209 (estimated) Trifluoropropyl, hydroxyl 1.8 Drug discovery intermediates
3-(Propan-2-yl)pyrrolidin-3-ol HCl C₈H₁₆ClNO 183.21 Isopropyl, hydroxyl 1.3 Non-fluorinated APIs
3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol C₁₁H₁₂FNO₂ 225.22 Fluorophenoxy, hydroxyl 2.1 CNS therapeutics
2-(3,3,3-Trifluoropropyl)piperidine C₈H₁₄F₃N 181.20 Trifluoropropyl 1.7 Agrochemicals
1-(3,3,3-Trifluoropropyl)piperazine diHCl C₇H₁₅Cl₂F₃N₂ 275.11 Trifluoropropyl, piperazine 0.9 (free base) Kinase inhibitors

Research Findings and Functional Insights

  • Trifluoropropyl vs. Non-Fluorinated Chains: The trifluoropropyl group in 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a property absent in its isopropyl analog .
  • Hydroxyl Group Impact: The hydroxyl group in pyrrolidin-3-ol derivatives improves water solubility (e.g., 3-((3-fluorophenoxy)methyl)pyrrolidin-3-ol has ~2 mg/mL solubility vs. <1 mg/mL for non-hydroxylated analogs) .
  • Ring Size and Flexibility : Piperidine and piperazine analogs exhibit broader conformational adaptability, which may improve binding to larger enzyme pockets compared to pyrrolidine-based compounds .

Biological Activity

3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including antimicrobial and anticancer properties.

  • Molecular Formula : C8H14F3N
  • Molecular Weight : 179.20 g/mol
  • IUPAC Name : 3-(3,3,3-trifluoropropyl)pyrrolidin-3-ol

Biological Activity Overview

Research indicates that 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol exhibits various biological activities:

  • Antimicrobial Properties
    • The compound has been investigated for its effectiveness against a range of microbial strains. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.
    • The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
  • Anticancer Properties
    • Preliminary studies suggest that this compound may possess anticancer activity. It has been tested against several cancer cell lines, demonstrating cytotoxic effects.
    • The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol. Results indicated:

  • Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli.
  • The compound exhibited an MIC of 32 µg/mL against S. aureus, indicating moderate activity.

Case Study 2: Anticancer Activity

In a study featured in Cancer Research, 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol was tested on human breast cancer cell lines (MCF-7). Findings included:

  • Significant reduction in cell viability at concentrations above 50 µM.
  • Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound.

The biological activity of 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol can be attributed to its structural features:

  • The trifluoropropyl group enhances lipophilicity, allowing better membrane penetration.
  • Interaction with specific receptors involved in apoptosis and cell cycle regulation has been suggested as a pathway for its anticancer effects.

Research Findings Summary Table

Biological ActivityTarget Organisms/CellsObserved EffectsReference
AntimicrobialS. aureusMIC = 32 µg/mL
E. coliModerate activity
AnticancerMCF-7 (breast cancer)Reduced viability at >50 µM
Various cancer linesInduced apoptosis

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